HS-PEG8-CH2CH2COOtBu
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Overview
Description
HS-PEG8-CH2CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a colorless liquid with the molecular formula C23H46O10S and a molecular weight of 514.67 . This compound is commonly used in various biomedical applications due to its unique properties, such as water solubility, biocompatibility, and ability to form stable conjugates with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HS-PEG8-CH2CH2COOtBu typically involves the reaction of a PEG derivative with a thiol group and a tert-butyl ester. The thiol group reacts with maleimide, OPSS, vinylsulfone, and transition metal surfaces to form conjugates. The carboxyl group is protected by the tert-butyl group, which can be removed under acidic conditions to yield the free carboxylic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps to ensure high purity and quality of the final product. The compound is stored at -18°C to avoid degradation and maintain its stability .
Chemical Reactions Analysis
Types of Reactions
HS-PEG8-CH2CH2COOtBu undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The tert-butyl ester can be hydrolyzed to form the free carboxylic acid.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
HS-PEG8-CH2CH2COOtBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the modification of biomolecules for improved stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of biocompatible materials and coatings
Mechanism of Action
The mechanism of action of HS-PEG8-CH2CH2COOtBu involves its ability to form stable conjugates with other molecules through its thiol and carboxyl groups. The thiol group can react with maleimide, OPSS, and vinylsulfone groups, while the carboxyl group can form amide bonds with amine groups. These reactions enable the compound to modify and stabilize biomolecules, enhancing their properties and functionality .
Comparison with Similar Compounds
Similar Compounds
HS-PEG6-CH2CH2COOtBu: A similar compound with a shorter PEG chain length, used in similar applications.
HO-PEG8-CH2COOtBu: A compound with a hydroxyl group instead of a thiol group, used as a linker in different types of conjugation reactions.
Uniqueness
HS-PEG8-CH2CH2COOtBu is unique due to its combination of a thiol group and a tert-butyl ester-protected carboxyl group. This allows for versatile conjugation reactions and the ability to protect and deprotect the carboxyl group as needed .
Properties
Molecular Formula |
C23H46O10S |
---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H46O10S/c1-23(2,3)33-22(24)4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32-20-21-34/h34H,4-21H2,1-3H3 |
InChI Key |
GHOVTXVIDTXZOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCS |
Origin of Product |
United States |
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